Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1779124-68-3 . It has a molecular weight of 308.34 . The compound is stored at a temperature of 4°C and is in the form of oil .
Physical And Chemical Properties Analysis
The predicted boiling point of “Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate” is 468.6±45.0 °C and its predicted density is 1.258±0.06 g/cm3 . The compound is predicted to have a pKa of -0.41±0.70 .Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine derivatives serve as building blocks in synthesizing novel organic compounds like amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Intermediate for Biologically Active Compounds
These derivatives can act as intermediates in synthesizing biologically active compounds, such as crizotinib .
Key Intermediate for Pharmaceutical Agents
They may be used as key intermediates in the synthesis of pharmaceutical agents like Vandetanib .
Precursor to Natural Products
Some piperazine derivatives are synthesized as potential precursors to biologically active natural products .
High-Yield Synthesis
They can be involved in high-yield synthesis processes for various chemical reactions .
Mechanism of Action
Mode of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
properties
IUPAC Name |
tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)10-4-9-21-11(10)16(18)19/h4,9H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRCMNDSEJMTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(SC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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